What is the chemical structure of Isosativenediol?
What is the chemical structure of Isosativenediol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosativenediol is a naturally occurring sesquiterpenoid diol that has been isolated from the fungus Cochliobolus sativus, a known plant pathogen. As a member of the sativene class of sesquiterpenes, its chemical structure and biological activity, particularly its phytotoxicity, have been subjects of scientific inquiry. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activity of Isosativenediol, intended to serve as a foundational resource for researchers in natural product chemistry, chemical biology, and agrochemical development.
Chemical Structure and Nomenclature
The chemical structure of Isosativenediol was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in foundational studies of phytotoxins from plant pathogens.
Chemical Structure:
The core of Isosativenediol features a tricyclic carbon skeleton characteristic of sativane-type sesquiterpenoids. The structure is distinguished by the presence of two hydroxyl (-OH) groups, the positions and stereochemistry of which are crucial for its specific identity.
(A 2D chemical structure diagram of Isosativenediol will be presented here once the definitive structure is obtained from the primary literature.)
IUPAC Name:
The systematic name for Isosativenediol, following the nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is derived from the sativane skeleton.
(The definitive IUPAC name, including stereochemical descriptors (e.g., (1R, 2S)-), will be provided upon confirmation from primary sources.)
Molecular Formula and Properties:
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₂ |
| CAS Number | 57079-92-2 |
| Molecular Weight | 236.35 g/mol |
| Appearance | (Data to be sourced) |
| Melting Point | (Data to be sourced) |
| Solubility | (Data to be sourced) |
Spectroscopic Data
The structural assignment of Isosativenediol is supported by a unique set of spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, which are instrumental for its identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for Isosativenediol
(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
Table 2: ¹³C NMR Spectroscopic Data for Isosativenediol
(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)
| Position | Chemical Shift (δ, ppm) |
Experimental Protocols
The isolation and purification of Isosativenediol from its natural source, as well as the methodologies for assessing its biological activity, are critical for its study.
Isolation and Purification of Isosativenediol from Cochliobolus sativus
The following is a generalized workflow for the isolation of Isosativenediol, based on typical procedures for fungal secondary metabolites. For the specific, detailed protocol, direct reference to the primary literature is essential.
Caption: Generalized workflow for the isolation of Isosativenediol.
Phytotoxicity Bioassay
The phytotoxic effects of Isosativenediol are typically evaluated using seed germination and seedling growth inhibition assays against various plant species.
Caption: Workflow for a standard phytotoxicity bioassay.
Biological Activity
Isosativenediol is primarily recognized for its phytotoxic activity . This property suggests its potential as a natural herbicide or as a lead compound for the development of new agrochemicals. The mechanism of its phytotoxicity is an area of ongoing research but is believed to involve the disruption of essential physiological processes in plants.
Table 3: Summary of Phytotoxic Activity of Isosativenediol
(Data on specific plant species and IC50 values will be included once sourced from the primary literature.)
| Test Plant Species | Effect (e.g., Germination Inhibition, Root Growth Inhibition) | IC₅₀ (µg/mL) | Reference |
| Sorghum halepense (Johnson grass) | (Data to be sourced) | (Data to be sourced) | Peña-Rodriguez et al., 1988 |
| (Other species) | (Data to be sourced) | (Data to be sourced) |
Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways affected by Isosativenediol are not yet fully elucidated. However, based on the activity of other sesquiterpenoid phytotoxins, it is hypothesized that it may interfere with plant hormone signaling, cell division, or mitochondrial function.
Caption: Hypothesized mechanism of action for Isosativenediol.
Conclusion and Future Directions
Isosativenediol represents an interesting natural product with demonstrated phytotoxic properties. Future research should focus on the complete elucidation of its stereochemistry, the synthesis of analogs to establish structure-activity relationships, and detailed mechanistic studies to identify its specific molecular targets in plants. Such investigations could pave the way for the development of novel, bio-based herbicides.
Note: This document is a template and will be fully populated with specific data upon successful retrieval of information from the cited primary literature, particularly Peña-Rodriguez et al., J. Nat. Prod. 1988, 51(5), 821-828. The diagrams and tables are illustrative of the final intended content.
